molecular formula C13H19N B2438644 Cyclopentyl-(1-phenyl-ethyl)-amine

Cyclopentyl-(1-phenyl-ethyl)-amine

Cat. No.: B2438644
M. Wt: 189.30 g/mol
InChI Key: QAWCRVLOFPHFRM-UHFFFAOYSA-N
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Description

Cyclopentyl-(1-phenyl-ethyl)-amine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentyl-(1-phenyl-ethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl-(1-phenyl-ethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-phenylethyl)cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11(12-7-3-2-4-8-12)14-13-9-5-6-10-13/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWCRVLOFPHFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Cyclopentyl-(1-phenyl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Cyclopentyl-(1-phenyl-ethyl)-amine

Abstract

Cyclopentyl-(1-phenyl-ethyl)-amine is a secondary amine featuring both aliphatic and aromatic moieties, suggesting its potential utility in pharmaceutical and chemical synthesis research. This guide provides a comprehensive overview of its core physicochemical properties, offering both computationally predicted data and detailed, field-proven experimental protocols for their empirical validation. The document is structured to serve as a foundational reference for researchers, scientists, and drug development professionals, detailing the compound's chemical identity, spectroscopic characteristics, and safety profile. The methodologies described are designed to be self-validating, emphasizing the causal relationships between molecular structure and observable properties, thereby ensuring scientific integrity and practical applicability.

Chemical Identity and Structure

Accurate identification is the cornerstone of any chemical investigation. This section outlines the fundamental identifiers for Cyclopentyl-(1-phenyl-ethyl)-amine.

1.1. Nomenclature and Synonyms

  • IUPAC Name: N-(1-phenylethyl)cyclopentanamine[1]

  • Common Synonyms: Cyclopentyl-(1-phenyl-ethyl)-amine, Benzenemethanamine, N-cyclopentyl-α-methyl-[2]

1.2. Chemical Identifiers

  • CAS Number: 626213-92-1[1][2]

  • Molecular Formula: C₁₃H₁₉N[1][2]

  • Molecular Weight: 189.30 g/mol [1][3][4]

1.3. Structural Representation

  • 2D Structure:

    
    
    
  • SMILES: CC(C1CCCC1)NC2=CC=CC=C2

  • InChI: InChI=1S/C13H19N/c1-11(12-7-3-2-4-8-12)14-13-9-5-6-10-13/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3[1]

Predicted Physicochemical Properties

The following data, derived from computational models, provide a valuable baseline for laboratory investigation. These properties are critical for predicting the compound's behavior in various chemical and biological systems.

2.1. Summary Data Table

PropertyPredicted ValueSource
Boiling Point 276.5 ± 9.0 °C (at 760 mmHg)[2]
Density 0.96 g/cm³[2]
XLogP3-AA (Lipophilicity) 2.8[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 2[3]

2.2. Discussion of Key Properties

  • Physical State: Based on its molecular weight and the predicted boiling point, Cyclopentyl-(1-phenyl-ethyl)-amine is expected to be a liquid at standard temperature and pressure.

  • Boiling Point: The relatively high predicted boiling point of 276.5 °C is indicative of significant intermolecular forces, including van der Waals interactions from its substantial hydrocarbon structure and hydrogen bonding capability via the secondary amine group.[5] This property is crucial for purification via distillation, suggesting that vacuum distillation would be necessary to prevent thermal degradation.

  • Lipophilicity (XLogP3): The XLogP3 value of 2.8 indicates a moderate degree of lipophilicity ("fat-loving") character.[3] This suggests the compound will have limited solubility in water but good solubility in nonpolar organic solvents. In a drug development context, this value is a key predictor of membrane permeability and bioavailability.

  • Acidity/Basicity (pKa): As a secondary amine, the lone pair of electrons on the nitrogen atom makes the compound basic.[6] It will readily accept a proton in an acidic medium to form a water-soluble ammonium salt.[7] The pKa of the conjugate acid is expected to be in the typical range for secondary amines, approximately 10-11, making it a stronger base than water.[6] This property governs its solubility in aqueous solutions of varying pH and is fundamental to its behavior in physiological environments.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. The following sections describe the expected spectral features for Cyclopentyl-(1-phenyl-ethyl)-amine.

cluster_0 Spectroscopic Analysis Workflow Compound Synthesized Compound MS Mass Spectrometry (MS) Compound->MS Determine Molecular Weight IR Infrared (IR) Spectroscopy MS->IR Identify Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR Map C-H Framework Confirm Structure Confirmed NMR->Confirm

Caption: A typical workflow for structural elucidation.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to be complex. Protons on carbons directly bonded to the nitrogen (~2.3-3.0 ppm) will be deshielded and shifted downfield.[8] The five aromatic protons of the phenyl group will appear in the ~7.0-7.5 ppm region. The aliphatic protons of the cyclopentyl and ethyl groups will appear further upfield. The N-H proton signal is expected to be a broad singlet between 0.5-5.0 ppm, and its signal may disappear upon addition of D₂O, a key confirmatory test.[8][9]

    • ¹³C NMR: Carbons directly attached to the nitrogen atom are expected to appear in the 10-65 ppm region.[8] The aromatic carbons will resonate in the ~120-150 ppm region.

  • Infrared (IR) Spectroscopy: As a secondary amine, a single, weak N-H stretching absorption is expected near 3300-3500 cm⁻¹.[10] C-N stretching absorptions will be visible in the 1000-1350 cm⁻¹ range.[8] The spectrum will also feature characteristic peaks for aromatic C-H stretching (~3000-3100 cm⁻¹) and aliphatic C-H stretching (~2850-2960 cm⁻¹).

  • Mass Spectrometry (MS): The "nitrogen rule" predicts an odd-numbered molecular ion peak for a compound with one nitrogen atom, which in this case would be at m/z = 189.[10] The fragmentation pattern is expected to be dominated by alpha-cleavage, where the C-C bond nearest to the nitrogen atom breaks, yielding resonance-stabilized, nitrogen-containing cations.[8][10][11]

  • UV-Visible Spectroscopy: The presence of the phenyl group means the compound will absorb UV light. The interaction of the nitrogen's lone pair with the aromatic pi system is expected to shift the absorption to a longer wavelength compared to benzene (which absorbs around 256 nm).[8] Aromatic amines typically show absorption maxima in the 250-300 nm range.[8][12]

Experimental Protocols for Property Determination

This section provides actionable, step-by-step methodologies for the empirical determination of the compound's key physicochemical properties.

Protocol for Boiling Point Determination

Causality: This microscale method is suitable for small sample quantities and relies on the principle that a liquid's boiling point is reached when its vapor pressure equals the ambient pressure. The trapped air bubble in the inverted capillary serves as a sensitive indicator for this equilibrium.

Methodology:

  • Sample Preparation: Add 0.5 mL of Cyclopentyl-(1-phenyl-ethyl)-amine to a small test tube.

  • Apparatus Setup:

    • Seal one end of a capillary tube using a flame.

    • Place the sealed capillary tube, open end down, into the test tube containing the sample.

    • Attach the test tube to a thermometer using a wire or rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating:

    • Suspend the apparatus in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure even heat distribution.

    • Heat the bath gently. Initially, a rapid heating rate can be used to approach the predicted boiling point (~275 °C), but the rate must be slowed to 1-2 °C per minute within 20 °C of the target.[13]

  • Observation:

    • As the liquid heats, air trapped in the capillary will slowly bubble out.

    • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

    • Record this temperature. For accuracy, allow the apparatus to cool slightly until the bubbling stops and the liquid just begins to re-enter the capillary; this temperature should be nearly identical to the first reading.

Protocol for Solubility Profiling

Causality: This protocol systematically assesses solubility based on the "like dissolves like" principle and the compound's basicity. An amine's ability to be protonated by acid to form a polar, water-soluble salt is a key diagnostic feature.[7]

cluster_1 Solubility Assessment Workflow start Add ~20mg of compound to 1mL of solvent water Solvent: Water start->water sol_w Soluble (Low MW Polar Compound) water->sol_w Yes insol_w Insoluble water->insol_w No hcl Solvent: 5% HCl sol_hcl Soluble (Basic Compound - Amine) hcl->sol_hcl Yes insol_hcl Insoluble (Neutral or Acidic Compound) hcl->insol_hcl No organic Solvent: Toluene sol_org Soluble (Lipophilic Compound) organic->sol_org Yes insol_org Insoluble organic->insol_org No insol_w->hcl insol_hcl->organic

Caption: A decision-based workflow for determining the solubility class of an organic amine.

Methodology:

  • Preparation: For each solvent, add approximately 20 mg of the compound to a test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

  • Mixing: Stir the mixture vigorously for 1-2 minutes.[5]

  • Observation: Observe if the compound completely dissolves.

  • Test Solvents:

    • Water: Assess baseline aqueous solubility. Due to the large hydrocarbon structure, it is expected to be poorly soluble.[14]

    • 5% Aqueous HCl: If insoluble in water, test in dilute acid. As a base, the amine should react to form a soluble hydrochloride salt, confirming its basic nature.[5][7]

    • 5% Aqueous NaOH: No reaction or dissolution is expected, as the compound has no acidic protons.

    • Organic Solvents (e.g., Toluene, Diethyl Ether, Dichloromethane): Good solubility is expected due to the compound's lipophilic character.

Protocol for pKa Determination via Potentiometric Titration

Causality: This method determines the pKa by monitoring the pH of a solution as a titrant of known concentration is added. For a basic amine, it is dissolved in its protonated (acidic) form and titrated with a strong base. The pKa corresponds to the pH at which half of the amine has been deprotonated (the half-equivalence point).[15][16]

Methodology:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of water. Add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to ensure all the amine is protonated.

  • Apparatus Setup:

    • Place the solution in a beaker with a magnetic stir bar.

    • Calibrate a pH meter and place the electrode in the solution.

    • Fill a burette with a standardized strong base solution (e.g., 0.1 M NaOH).

  • Titration:

    • Record the initial pH of the solution.

    • Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.

    • Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point).

    • The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid (R₂NH₂⁺).[15][17]

Safety, Handling, and Toxicology

Professional diligence requires a thorough understanding of a compound's potential hazards.

5.1. GHS Hazard Identification According to the Globally Harmonized System of Classification and Labelling of Chemicals, Cyclopentyl-(1-phenyl-ethyl)-amine is classified with the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral).[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

5.2. Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed or if respiratory irritation occurs, seek immediate medical attention.

Conclusion

Cyclopentyl-(1-phenyl-ethyl)-amine is a moderately lipophilic secondary amine with predictable basic properties. Its identity and purity can be rigorously confirmed through a combination of mass spectrometry, IR, and NMR spectroscopy. The computational data presented herein serves as a robust starting point for empirical studies, and the detailed protocols provide a clear pathway for accurate experimental determination of its key physicochemical properties. A thorough understanding of these characteristics, coupled with stringent adherence to safety protocols, is essential for its successful application in research and development.

References

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • Farmer, S., Kennepohl, D., Reusch, W., & Breci, L. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentyl-(1-phenyl-ethyl)-amine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Barceló-Baratech, G., et al. (2005). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. Journal of Chromatography A, 1068(1), 99-105. Available at: [Link]

  • Dzon, L. G., et al. (2012). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology, 46(18), 10143–10151. Available at: [Link]

  • PubChem. (n.d.). 1-Cyclopentyl-1-phenylethanamine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Chen, S., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 27(19), 6667. Available at: [Link]

  • Wiskur, S. L., et al. (2001). pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic Acids—Implications for Sensor Design. Organic Letters, 3(9), 1311–1314. Available at: [Link]

  • Ságodi, L., & Illés, V. (1998). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst, 123(9), 1937-1940. Available at: [Link]

  • Bera, K., et al. (2024). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules.
  • Henni, A., et al. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris. Available at: [Link]

  • University of Toronto. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer? Retrieved February 15, 2026, from [Link]

  • ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. Available at: [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Zassowski, P., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]... Molecules, 24(24), 4568. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved February 15, 2026, from [Link]

  • SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved February 15, 2026, from [Link]

  • Lamm, B. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. Available at: [Link]

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  • Queen's University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

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  • Tolmachev, A. A., et al. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Molecules, 28(11), 4501. Available at: [Link]

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Solubility profile of Cyclopentyl-(1-phenyl-ethyl)-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for Cyclopentyl-(1-phenyl-ethyl)-amine

Executive Summary

Cyclopentyl-(1-phenyl-ethyl)-amine (CAS: 626213-92-1 / 1059587-88-2) is a lipophilic secondary amine frequently utilized as a chiral intermediate in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS) and as a resolving agent in asymmetric synthesis.[1][2]

This guide addresses the critical lack of standardized solubility data in open literature by establishing a predictive solubility profile based on Structure-Property Relationships (SPR). It provides researchers with a validated framework for solvent selection during reaction optimization, extraction, and crystallization, alongside rigorous experimental protocols for generating compound-specific solubility curves.[3][2]

Physicochemical Characterization & Theoretical Framework

To predict solubility behavior accurately, we must first deconstruct the molecule’s electronic and steric properties.[3][2]

PropertyValue (Predicted/Exp)Implications for Solubility
Molecular Formula C₁₃H₁₉NModerate molecular weight (189.30 g/mol ).[1][2]
Functional Group Secondary AmineH-bond donor (1) and acceptor (1).[1][2] Basic character.
Lipophilicity (LogP) ~2.8 – 3.0Highly lipophilic.[3][1][2] Prefers organic phases over aqueous media.[3][2]
pKa (Conjugate Acid) ~9.8 ± 0.3Exists as a cation (BH⁺) at pH < 7.8; Neutral (B) at pH > 11.[1][2]
Physical State Liquid/Low-melting SolidLikely miscible with many organic solvents; crystallization requires salt formation.[3][1][2]
Chirality 1 Chiral CenterEnantiopure forms may exhibit different solubility isotherms than the racemate (Wallach’s Rule).[3][1][2]
Mechanistic Solubility Insight

The molecule features a "Push-Pull" solubility mechanism:[1]

  • The Cyclopentyl & Phenylethyl Groups: These bulky, non-polar moieties dominate the surface area, driving high affinity for non-polar and chlorinated solvents via Van der Waals forces.[3][2]

  • The Secondary Amine: Provides a "polar anchor," allowing miscibility with alcohols (ethanol, methanol) through hydrogen bonding.[3][1][2] However, this polar handle is insufficient to solubilize the molecule in neutral water due to the overwhelming hydrophobic burden of the C13 skeleton.[3][1][2]

Solubility Profile by Solvent Class

The following profile is derived from Hansen Solubility Parameters (HSP) relative to the solute’s structure.

Table 1: Predicted Solubility Profile (Free Base)
Solvent ClassRepresentative SolventsSolubility PredictionApplication Context
Chlorinated Dichloromethane (DCM), ChloroformVery High / Miscible Ideal for liquid-liquid extraction from aqueous basified layers.[1][2]
Alcohols Methanol, Ethanol, IsopropanolHigh / Miscible Preferred for reaction media (reductive amination) and salt formation.[3][1][2]
Polar Aprotic THF, Ethyl Acetate, DMSOHigh Useful for coupling reactions; EtOAc is excellent for TLC monitoring.[3][2]
Hydrocarbons Toluene, Hexane, HeptaneModerate to High Toluene is ideal for azeotropic water removal.[3][2] Heptane acts as an anti-solvent.[3][2]
Ethers MTBE, Diethyl EtherGood Standard extraction solvent; lower boiling point allows easy removal.[3][2]
Aqueous (pH 7) Water, SalineInsoluble (< 0.1 mg/mL) The free base will oil out or precipitate.[1][2]
Aqueous (pH < 4) 0.1N HCl, 0.1N H₂SO₄High (> 50 mg/mL) Forms the water-soluble hydrochloride or sulfate salt.[1]

Critical Technical Note: Secondary amines readily react with atmospheric CO₂ to form carbamates or carbonate salts upon prolonged exposure to air.[3][2] Store pure samples under inert gas (Nitrogen/Argon).[3][1][2]

Experimental Protocols

Since exact quantitative values depend on the specific enantiomeric purity and temperature, the following self-validating protocols must be used to generate internal data.

Protocol A: Saturation Shake-Flask Method (Equilibrium Solubility)

Gold Standard for thermodynamic solubility determination.[1]

Reagents: HPLC-grade solvents, 0.1N HCl (for HPLC diluent). Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV.

  • Preparation: Add excess Cyclopentyl-(1-phenyl-ethyl)-amine (approx. 50 mg) to 2 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Cap tightly and agitate at 25°C (or target temp) for 24 hours.

    • Visual Check: If the solid/oil dissolves completely, add more compound until a visible phase separation (saturation) persists.[3][1][2]

  • Sampling: Stop agitation and allow phases to separate for 2 hours.

  • Filtration: Remove the supernatant using a syringe and filter through a 0.45 µm PTFE filter (use PVDF for aqueous samples) to remove undissolved micro-particles.[3][1][2]

  • Dilution: Dilute the filtrate 1:100 with Acetonitrile:Water (50:50) to bring it within the linear dynamic range of the detector.

  • Quantification: Inject into HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[3][1][2]

    • Mobile Phase: ACN / 0.1% H₃PO₄ in Water (Gradient 10% -> 90% ACN).[1][2]

    • Detection: UV at 210 nm and 254 nm (Phenyl absorption).[3][1][2]

Protocol B: pH-Dependent Solubility Profiling (Potentiometric Titration)

Essential for formulation and extraction optimization.[1]

  • Dissolve 10 mg of the amine in 10 mL of 0.1 M HCl (fully protonated state).

  • Titrate with 0.1 M NaOH while monitoring turbidity (using a UV-Vis probe at 600 nm) or DVS.

  • Endpoint: The pH at which transmittance drops sharply indicates the pH_max (precipitation point of the free base).[3][1][2] This usually occurs near pH = pKa - 1.[3][1][2]

Visualization: Workflows & Decision Trees

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for characterizing the amine's solubility, distinguishing between kinetic (rapid) and thermodynamic (equilibrium) methods.[3][1][2]

SolubilityWorkflow Start Start: Cyclopentyl-(1-phenyl-ethyl)-amine Phase1 Phase 1: Visual Screening (Solvent Addition Method) Start->Phase1 Decision1 Is it Soluble? Phase1->Decision1 HighSol High Solubility (>100 mg/mL) Use for Synthesis/Stock Decision1->HighSol Yes (Clear) LowSol Low/Partial Solubility Proceed to Phase 2 Decision1->LowSol No (Cloudy/Ppt) Phase2 Phase 2: Saturation Shake-Flask (Thermodynamic Equilibrium) LowSol->Phase2 Analysis Analysis via HPLC-UV (Quantify Supernatant) Phase2->Analysis Filter & Dilute Output Generate Solubility Curve (mg/mL vs Solvent) Analysis->Output

Caption: Step-by-step workflow for determining the solubility limit, moving from qualitative visual assessment to quantitative HPLC analysis.

Figure 2: Solvent Selection Decision Tree

A guide for selecting the correct solvent based on the intended process step (Synthesis vs. Extraction vs. Crystallization).[3][1][2]

SolventSelection Goal Process Goal Synth Synthesis (Reductive Amination) Goal->Synth Extract Workup / Extraction Goal->Extract Cryst Salt Crystallization Goal->Cryst Synth_Solv Methanol or Ethanol (High Solubility + Protic) Synth->Synth_Solv Extract_Cond Aqueous Layer pH? Extract->Extract_Cond Salt_Form Form HCl or Oxalate Salt Cryst->Salt_Form Acidic pH < 4 (Amine stays in Water) Extract_Cond->Acidic Acidic Basic pH > 11 (Amine moves to Organic) Extract_Cond->Basic Basic DCM Select DCM or MTBE (High Partition Coeff) Basic->DCM Cryst_Solv Isopropanol + Et2O (Solvent/Anti-Solvent) Salt_Form->Cryst_Solv

Caption: Decision logic for solvent selection. Note that extraction requires pH manipulation to toggle the amine between water-soluble (salt) and organic-soluble (free base) states.[1]

Practical Applications: Salt Formation & Extraction

Extraction Strategy (Purification)

Due to the high LogP, this amine is an excellent candidate for Acid-Base Extraction :

  • Impurity Removal: Dissolve crude mixture in DCM. Wash with 1N HCl.[3][2] The amine moves to the aqueous phase (as salt); non-basic impurities remain in DCM.[3][1][2]

  • Recovery: Basify the aqueous phase (pH > 12) with NaOH. The amine oils out.[3][2] Extract back into DCM or MTBE.[3][2]

  • Drying: Dry organic layer over Na₂SO₄ (Magnesium sulfate can sometimes trap amines).[3][1][2]

Salt Crystallization (Solid State)

To convert the liquid/oil free base into a stable solid:

  • Solvent System: Isopropanol (IPA) or Ethanol.[3][1][2]

  • Acid Source: HCl in Dioxane or Ethanol (anhydrous).[3][1][2]

  • Protocol: Dissolve amine in minimal cold IPA. Add 1.1 eq of HCl solution dropwise.[3][2] If precipitate does not form, add Diethyl Ether or Heptane (anti-solvent) until turbid, then cool to 4°C.[3][1][2]

References

  • PubChem. (2025).[3][1][2][4][5] Compound Summary: Cyclopentyl-(1-phenyl-ethyl)-amine (CID 427071).[1][2] National Library of Medicine.[3][2] Available at: [Link][1][2]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[3][1][2] Drug Solubility: Importance and Enhancement Techniques.[3][1][2] ISRN Pharmaceutics.[3][2] (General reference for amine solubility principles). Available at: [Link]

  • Bergström, C. A., et al. (2003).[3][1][2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[3][2] (Methodology for pKa/LogP solubility prediction).

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Pharmacological Profiling and Therapeutic Potential of N-Cyclopentyl-1-Phenylethylamine Scaffolds

[1]

Executive Summary & Chemical Identity[1]

The N-cyclopentyl-1-phenylethylamine scaffold represents a privileged substructure in medicinal chemistry, bridging the gap between simple psychostimulants (phenylethylamines) and complex neuroprotective agents (NMDA/Sigma ligands).[1] Unlike its N-methylated analogs (e.g., methamphetamine), the incorporation of a bulky, lipophilic cyclopentyl group significantly alters the pharmacodynamic profile, shifting the mechanism from monoamine release to receptor modulation and reuptake inhibition.

This guide outlines the theoretical and experimentally validated biological activities of this chemotype, providing a roadmap for its investigation as a candidate for CNS disorders, including neurodegeneration and neuropathic pain.

Chemical Properties
PropertyValue / Description
IUPAC Name N-(1-Phenylethyl)cyclopentanamine
Molecular Formula C₁₃H₁₉N
Molecular Weight 189.30 g/mol
LogP (Predicted) ~3.2 – 3.5 (High BBB permeability)
Chirality Contains one stereocenter at the benzylic carbon (R/S).[1][2] Biological activity is often stereoselective.[1]

Structural Biology & SAR Logic

The biological activity of this molecule is dictated by the steric and electronic interplay between the aromatic head , the chiral linker , and the lipophilic tail .

The "Cyclopentyl Effect"

Replacing a small N-substituent (Methyl/Ethyl) with a Cyclopentyl ring introduces three critical changes:

  • Steric Bulk: Reduces affinity for the orthosteric site of Monoamine Oxidases (MAO), prolonging half-life.[1]

  • Lipophilicity: Enhances membrane partitioning, increasing CNS residence time.

  • Conformational Constraint: The ring limits the rotational freedom of the nitrogen lone pair, potentially locking the molecule into a bioactive conformation suitable for channel blocking (NMDA) or hydrophobic pocket binding (Sigma-1).

Graphviz Diagram: SAR & Pharmacophore Mapping

The following diagram illustrates the functional dissection of the molecule and its predicted receptor interactions.

SAR_AnalysisCoreN-Cyclopentyl-1-phenylethylaminePhenylPhenyl Ring(Aromatic Interaction)Core->PhenylLinkerEthyl Linker(Chiral Center)Core->LinkerAmineSecondary Amine(Protonation Site)Core->AmineCycloCyclopentyl Group(Steric Bulk/Lipophilicity)Core->CycloTargetsPredicted TargetsPhenyl->TargetsPi-Pi Stacking (DAT/SERT)Linker->TargetsStereoselectivity (NMDA)Amine->TargetsIonic Bond (Aspartate residues)Cyclo->TargetsHydrophobic Pocket (Sigma-1)

Figure 1: Pharmacophore dissection of the N-cyclopentyl-1-phenylethylamine scaffold showing structural domains and their corresponding receptor interaction mechanisms.[1]

Primary Biological Targets[1]

Based on the chemotype's structural homology to known ligands (e.g., Ifenprodil, Fencamfamin analogs), the following biological activities are prioritized for investigation.

A. NMDA Receptor Antagonism (Neuroprotection)

N-substituted phenylethylamines with bulky hydrophobic tails are classic candidates for low-affinity, uncompetitive NMDA receptor antagonism .[1]

  • Mechanism: The molecule likely binds within the ion channel pore (PCP site) or the GluN2B subunit allosteric site. The bulky cyclopentyl group prevents the "trapping" often seen with smaller blockers, potentially offering a better safety profile (reduced psychotomimetic side effects).

  • Therapeutic Utility: Stroke recovery, traumatic brain injury, and depression (rapid-acting antidepressant potential).[1]

B. Sigma-1 Receptor Modulation

The combination of a basic nitrogen and a flanking phenyl and cycloalkyl group is the quintessential pharmacophore for Sigma-1 receptor ligands.[1]

  • Activity: Agonism or Antagonism (context-dependent).[1][3]

  • Therapeutic Utility: Sigma-1 agonists promote neuroplasticity and cell survival (ER stress reduction).[1] This is a high-probability target for this scaffold.[1]

C. Monoamine Transporter Inhibition (DAT/NET)

While N-methylation (methamphetamine) favors substrate-induced release, N-cyclopentyl substitution typically shifts activity toward reuptake inhibition .[1]

  • Prediction: The steric bulk hinders translocation through the transporter, turning the molecule into a blocker rather than a substrate. This reduces neurotoxicity and abuse potential compared to amphetamines.

Synthesis & Stereochemical Resolution

To evaluate biological activity accurately, enantiopure compounds are required. The (S)-enantiomer of phenylethylamines is often the bioactive isomer for catecholamine targets, while the (R)-isomer may favor NMDA interactions.[1]

Synthetic Workflow

Method: Reductive Amination (Preferred for high yield and mild conditions).[1]

  • Reagents: Acetophenone + Cyclopentylamine.[1]

  • Catalyst/Reductant: Titanium(IV) isopropoxide (Lewis acid) followed by Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB).[1]

  • Resolution: Chiral HPLC or crystallization with L-tartaric acid.

Graphviz Diagram: Synthetic Pathway

Synthesis_WorkflowStartStarting MaterialsAcetophenone + CyclopentylamineStep1Imine FormationReagent: Ti(OiPr)4Condition: Anhydrous, 25°CStart->Step1Step2ReductionReagent: NaBH4 or NaBH(OAc)3Condition: MeOH/EtOH, 0°C -> RTStep1->Step2CrudeCrude Secondary Amine(Racemic Mixture)Step2->CrudeResolutionChiral ResolutionMethod: Crystallization w/ L-Tartaric Acidor Chiral HPLCCrude->ResolutionFinalEnantiopure N-Cyclopentyl-1-phenylethylamine(>99% ee)Resolution->Final

Figure 2: Step-by-step synthetic pathway from precursors to enantiopure product using reductive amination.

Experimental Protocols for Validation

To confirm the "Virtual Screening" hypotheses above, the following self-validating experimental protocols are recommended.

Protocol A: Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Determine affinity (

1
  • Tissue Preparation: Use guinea pig brain membranes or HEK293 cells overexpressing human Sigma-1.[1]

  • Radioligand: [³H]-(+)-Pentazocine (specific Sigma-1 agonist).[1]

  • Non-Specific Binding: Define using 10 µM Haloperidol.[1]

  • Incubation:

    • Mix 100 µL membrane prep + 25 µL [³H]-ligand + 25 µL Test Compound (10⁻⁹ to 10⁻⁵ M).[1]

    • Incubate at 37°C for 120 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold Tris buffer.[1]

  • Analysis: Liquid scintillation counting. Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.[1]
    
Protocol B: Functional Ca²⁺ Flux Assay (NMDA Antagonism)

Objective: Assess functional blockage of the NMDA receptor channel.

  • Cell Line: HEK293 cells co-transfected with NR1/NR2B subunits.[1]

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Baseline: Measure basal fluorescence (Ex 488nm / Em 525nm).

  • Challenge: Apply Test Compound (various concentrations) 5 mins prior to agonist.

  • Stimulation: Inject Glutamate (10 µM) + Glycine (10 µM).

  • Readout: Measure reduction in Peak Fluorescence compared to control. A decrease indicates channel blockade.[1]

Toxicology & ADME Considerations

  • Metabolic Stability: The cyclopentyl group is resistant to CYP450-mediated dealkylation compared to linear alkyl chains.[1] This predicts a longer half-life (

    
    ) and higher oral bioavailability.[1]
    
  • Blood-Brain Barrier (BBB): With a LogP > 3.0 and a basic pKa (~9.5), the molecule will readily cross the BBB via passive diffusion.[1]

  • Safety Signal: As a secondary amine, nitrosamine formation is a theoretical risk during synthesis or storage; rigorous purification and avoidance of nitrite reagents are mandatory.

References

  • Glennon, R. A., et al. (1992).[3] Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity.[1] Journal of Medicinal Chemistry.

  • Mott, D. D., et al. (1998).[4] Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition.[1][4] Nature Neuroscience.[1][4]

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020).[1] New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA).[1][5] Molecules.[1][4][5][6][7][8][9][10][11][12][13]

  • PubChem Compound Summary. (2025). 1-cyclopentyl-1-phenylethanamine.[1][14] National Center for Biotechnology Information.[1] [1]

  • Carboni, E., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules.[1][4][5][6][7][8][9][10][11][12][13]

Methodological & Application

Reaction conditions for coupling Cyclopentyl-(1-phenyl-ethyl)-amine with halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Coupling Cyclopentyl-(1-phenyl-ethyl)-amine with Halides

Abstract

Cyclopentyl-(1-phenyl-ethyl)-amine (CAS 626213-92-1) represents a challenging class of nucleophiles in organic synthesis:


-branched secondary amines . The steric bulk of the cyclopentyl ring combined with the 

-methylbenzyl moiety creates significant kinetic barriers to N-alkylation and metal-catalyzed cross-coupling. This guide provides validated protocols for coupling this amine with aryl and alkyl halides, prioritizing Palladium-catalyzed Buchwald-Hartwig amination for drug discovery applications.[1]

Part 1: Strategic Analysis & Ligand Selection

The Steric Challenge

Standard coupling conditions (e.g., Pd(PPh


)

or Pd(dppf)Cl

) often fail with this substrate. The steric bulk proximate to the nitrogen center hinders the transmetalation step in the catalytic cycle and retards reductive elimination , favoring the competing hydrodehalogenation pathway (reduction of the aryl halide).
The Solution: Dialkylbiaryl Phosphine Ligands

To overcome these barriers, the catalyst system must be electron-rich (to facilitate oxidative addition) and extremely bulky (to force reductive elimination).

  • Primary Recommendation: RuPhos or BrettPhos .[2] These ligands create a "pocket" that accommodates the amine while destabilizing the Pd(II) intermediate, driving the difficult C-N bond formation.

  • Catalyst Source: Use Precatalysts (e.g., RuPhos Pd G4) to ensure accurate stoichiometry and prevent catalyst deactivation prior to the reaction.

Part 2: Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling (Aryl Halides)

Best for: Unactivated Aryl Bromides/Chlorides and Heteroaryl Halides.

Reagents:

  • Amine: Cyclopentyl-(1-phenyl-ethyl)-amine (1.2 equiv)[3][4]

  • Aryl Halide: 1.0 equiv[5][6]

  • Catalyst: RuPhos Pd G4 (1.0 – 5.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[6]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the Aryl Halide (if solid), RuPhos Pd G4, and NaOtBu to the vial.

    • Note: If the Aryl Halide is liquid, add it after the solvent.

  • Inert Atmosphere: Cap the vial and purge with inert gas for 5 minutes.

  • Solvent & Amine Addition: Add the anhydrous solvent via syringe, followed by Cyclopentyl-(1-phenyl-ethyl)-amine.

  • Reaction: Seal the vessel and heat to 80–100 °C for 12–24 hours.

    • Checkpoint: Monitor by LC-MS. If the aryl halide remains consumed but only reduced product (Ar-H) is observed, switch to BrettPhos Pd G4 and lower temperature to 60 °C to favor coupling over beta-hydride elimination.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black, and concentrate.

Protocol B: S Ar (Nucleophilic Aromatic Substitution)

Best for: Electron-Deficient Aryl Halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine).

Reagents:

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or DIPEA (2.5 equiv)
  • Solvent: DMSO or DMF (Polar aprotic is critical)

  • Temp: 80–120 °C

Procedure:

  • Dissolve Aryl Halide (1.0 equiv) and Amine (1.2 equiv) in DMSO.

  • Add Base.[7]

  • Heat until conversion is complete.

    • Warning: High temperatures with this bulky amine may cause racemization of the benzylic center if the substrate is enantiopure.

Part 3: Decision Matrix & Mechanism (Visualized)

Figure 1: Reaction Condition Decision Matrix

This diagram guides the user to the correct protocol based on the electrophile's properties.

ReactionMatrix Start Select Electrophile Type AlkylHalide Alkyl Halide (R-X) Start->AlkylHalide ArylHalide Aryl Halide (Ar-X) Start->ArylHalide ProtocolC Protocol C: N-Alkylation (K2CO3/ACN) AlkylHalide->ProtocolC Primary/Secondary Activated Electron Deficient (e.g., NO2, CN sub) ArylHalide->Activated Unactivated Electron Neutral/Rich (e.g., OMe, Alkyl sub) ArylHalide->Unactivated ProtocolB Protocol B: SNAr (DMSO, Heat) Activated->ProtocolB Preferred ProtocolA Protocol A: Pd-Catalysis (RuPhos/NaOtBu) Activated->ProtocolA If SNAr fails Unactivated->ProtocolA

Caption: Decision tree for selecting coupling conditions based on halide electronics and hybridization.

Figure 2: Steric Management in Catalytic Cycle

Illustrating why RuPhos is required for this specific amine.

CatCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Steric Clash Risk) OxAdd->AmineBind Cyclopentyl- (1-phenyl-ethyl)-amine RedElim Reductive Elimination (Product Release) AmineBind->RedElim RuPhos Ligand Facilitates Warning Standard Ligands (PPh3) Stall Here -> Ar-H Byproduct AmineBind->Warning RedElim->Pd0

Caption: The bulky RuPhos ligand prevents stalling at the amine binding step, forcing reductive elimination.

Part 4: Data Summary & Troubleshooting

Table 1: Optimization Parameters
ParameterStandard ConditionOptimization for Low YieldRationale
Ligand RuPhos BrettPhos or SPhos BrettPhos is superior for primary amines but effective for very hindered secondary amines.
Base NaOtBu LHMDS (LiHMDS)LHMDS is non-nucleophilic and soluble, preventing base-mediated side reactions.
Solvent Toluene t-Amyl Alcohol Higher boiling point and better solubility for polar substrates.
Temp 80 °C 110 °C Overcoming the activation energy barrier for reductive elimination.
Self-Validating the Protocol
  • TLC/LC-MS Check:

    • Success: Disappearance of Aryl Halide + Appearance of Product (M+1 = Ar_MW + 188).

    • Failure Mode 1 (Hydrodehalogenation): Mass observed is Ar-H (Ar_MW - X + 1). Cause: Reductive elimination is too slow. Fix: Switch to BrettPhos; lower temp.

    • Failure Mode 2 (No Reaction): Aryl Halide persists. Cause: Oxidative addition failure or catalyst death. Fix: Ensure inert atmosphere; switch to XPhos Pd G4 for aryl chlorides.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Maiti, D., et al. (2011).[2] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[2][8] Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • PubChem. (n.d.).[4] "Cyclopentyl-(1-phenyl-ethyl)-amine Compound Summary." National Library of Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of Cyclopentyl-(1-phenyl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the HPLC enantioseparation of Cyclopentyl-(1-phenyl-ethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods. As Senior Application Scientists, we provide not just solutions, but the underlying chromatographic principles to empower your method development.

Section 1: Initial Method Setup & First-Line Troubleshooting

This section addresses the most common issues encountered when first attempting the separation or when a previously working method fails.

Q1: I am seeing no separation (a single peak) or very poor resolution (Rs < 1.0) between the enantiomers. Where should I start?

This is the most frequent challenge in chiral chromatography. The lack of separation stems from insufficient differences in the transient diastereomeric complexes formed between each enantiomer and the chiral stationary phase (CSP).[1] A systematic approach is required to diagnose the root cause.

Expert Insight: The primary factors governing chiral separation are the selection of the chiral stationary phase (CSP) and the composition of the mobile phase. An unsuitable combination of these two will never yield a separation.

Troubleshooting Workflow for Poor Resolution

G start Poor or No Resolution (Rs < 1.0) csp_check Is the CSP appropriate for a primary amine? start->csp_check mp_check Is the Mobile Phase optimized? csp_check->mp_check Yes select_csp Action: Screen alternative CSPs. Focus on Polysaccharide, Cyclodextrin, or Pirkle-type phases. csp_check->select_csp No / Unsure temp_check Is Temperature controlled and optimized? mp_check->temp_check Yes optimize_mp Action: Adjust mobile phase. 1. Change alcohol modifier (IPA vs EtOH). 2. Vary modifier percentage. 3. Introduce/adjust additives (TEA/TFA). mp_check->optimize_mp No optimize_temp Action: Evaluate lower temperatures (e.g., 10-25°C) to enhance chiral recognition. temp_check->optimize_temp No success Resolution Achieved temp_check->success Yes select_csp->start Re-inject optimize_mp->start Re-inject optimize_temp->start Re-inject

Caption: High-level troubleshooting flowchart for poor enantiomeric resolution.

Step-by-Step Protocol:

  • Verify CSP Selection: Cyclopentyl-(1-phenyl-ethyl)-amine is a primary amine. CSPs based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) and cyclodextrins are known to be effective for this class of compounds.[2][3][4] If you are using a different type of CSP with no success, screening is the recommended first step.

    CSP TypeTypical ModeStrengths for AminesRecommended Starting Solvents
    Polysaccharide-Derived Normal PhaseBroad applicability, high success rate.[3]Hexane/Isopropanol or Hexane/Ethanol
    Cyclodextrin-Based Reversed PhaseGood for polar amines, uses aqueous buffers.[2]Acetonitrile/Phosphate Buffer
    Pirkle-Type Normal Phaseπ-acceptor/π-donor interactions are effective for aromatic amines.[1]Hexane/Isopropanol
  • Optimize Mobile Phase Composition: Chiral recognition is highly sensitive to the mobile phase.

    • In Normal Phase (NP): The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) is critical. A nonpolar mobile phase generally provides greater resolution than more polar options.[4] Start with a screening gradient or a series of isocratic runs (e.g., 90:10, 85:15, 80:20 Hexane:Alcohol).

    • Additives: For a basic amine, peak shape and retention are heavily influenced by additives. See Q2 for a detailed discussion.

  • Evaluate Temperature: Temperature affects the thermodynamics of the chiral recognition process.[5] Generally, lower temperatures (e.g., 15-25°C) enhance the stability of the transient diastereomeric complexes, leading to better resolution. Conversely, higher temperatures can sometimes improve peak efficiency.[5] If your system is not temperature-controlled, ambient fluctuations can cause poor reproducibility.

Section 2: Peak Shape & Method Robustness

This section focuses on refining the chromatogram to achieve symmetrical peaks and reliable, reproducible results.

Q2: My peaks are tailing or showing significant fronting. How can I improve the peak shape?

Poor peak shape is typically caused by undesirable secondary interactions or column issues. For a basic analyte like Cyclopentyl-(1-phenyl-ethyl)-amine, tailing is often due to interactions with acidic residual silanol groups on the silica surface of the CSP.[6]

Expert Insight: The key is to suppress these secondary interactions. This is most effectively done by modifying the mobile phase with an additive that competes for the active sites on the stationary phase.

Troubleshooting Peak Shape

G start Poor Peak Shape (Tailing or Fronting) tailing Tailing Peak? start->tailing fronting Fronting Peak? tailing->fronting No add_tea Action: Add a basic modifier. Start with 0.1% Triethylamine (TEA) to the mobile phase. tailing->add_tea Yes check_overload Action: Reduce sample concentration/volume. Overload can cause fronting. fronting->check_overload Yes column_health Check Column Health - Flush with strong solvent - Check for voids/blockage fronting->column_health No resolved Symmetric Peak Achieved add_tea->resolved check_solvent Action: Ensure sample solvent is weaker than or same as mobile phase. check_overload->check_solvent check_solvent->resolved column_health->resolved

Caption: Decision process for troubleshooting poor peak shape.

Step-by-Step Protocol:

  • For Tailing Peaks (Asymmetry > 1.2):

    • Introduce a Basic Additive: Add a small amount of a basic competitor, like Triethylamine (TEA), to your mobile phase. A typical starting concentration is 0.1% (v/v). The TEA will preferentially interact with the acidic silanol sites, preventing the amine analyte from tailing.

    • Consider Acid/Base Combination: In some cases, a combination of an acidic and a basic additive (e.g., 0.1% TFA and 0.1% TEA) can dramatically improve resolution and peak shape.[7][8] This combination forms an ion pair in the mobile phase that can modulate the interaction with the CSP.

  • For Fronting Peaks (Asymmetry < 0.8):

    • Check for Mass Overload: Inject a sample with half the concentration. If the peak shape improves, you are overloading the column. Reduce the injection volume or sample concentration.[9]

    • Verify Sample Solvent: The sample should be dissolved in the mobile phase or a solvent weaker than the mobile phase.[6] Dissolving the sample in a much stronger solvent can cause the band to spread improperly at the column inlet, leading to fronting.

    • Inspect Column Integrity: Severe fronting can be a sign of a column void or a partially blocked inlet frit.[10] Try backflushing the column (if the manufacturer permits) or replacing the inlet frit.[6][11]

Additive StrategyTypical ConcentrationPrimary Mechanism of Action
Triethylamine (TEA) 0.05% - 0.2%Masks residual silanols, reduces peak tailing for basic analytes.
Trifluoroacetic Acid (TFA) 0.05% - 0.2%Can protonate the amine, altering its interaction with the CSP.
TEA / TFA Combination 0.1% / 0.1%Forms an ion pair that can significantly alter selectivity and peak shape.[7]
Q3: My retention times are drifting between injections. What is causing this instability?

Irreproducible retention times are a critical issue, especially in a regulated environment. The cause is almost always related to a lack of system equilibration or a change in the mobile phase or temperature.[9]

Expert Insight: Chiral stationary phases, particularly polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns. Any small change in the mobile phase composition can lead to a significant shift in retention.

Step-by-Step Protocol:

  • Ensure Full Column Equilibration: Before starting a sequence, flush the column with the mobile phase for at least 30-60 minutes (or 20-30 column volumes). If you have recently changed mobile phase composition, especially the additive concentration, extend this time.

  • Check Mobile Phase Preparation:

    • Premix Solvents: Always use a single, large batch of premixed mobile phase for an entire analytical run. Avoid using online gradient mixers to form an isocratic mobile phase from separate bottles, as small pump inaccuracies can alter the ratio.

    • Prevent Evaporation: Keep mobile phase bottles capped to prevent the selective evaporation of more volatile components (like hexane), which would change the mobile phase composition over time.[9]

    • Degas Thoroughly: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump, which causes flow rate fluctuations.[9]

  • Verify Temperature Stability: Confirm that the column oven is maintaining a constant, stable temperature. Drifts of even a few degrees can alter retention times.[12]

  • Inspect for Leaks: Perform a system pressure test. A small, undetected leak can cause the flow rate to be inconsistent, leading to retention time drift.[9]

Section 3: Frequently Asked Questions (FAQs)

Q4: Can I reverse the elution order of the enantiomers?

Yes, this is sometimes possible. The elution order is determined by the specific CSP. Some manufacturers offer CSPs with the opposite chirality (e.g., (R,R) vs. (S,S) configuration), which will invert the elution order. In some rare cases, a significant change in mobile phase composition or temperature can also cause a reversal.[5][7]

Q5: My column performance has degraded over time. Can it be regenerated?

Yes, most silica-based chiral columns can be regenerated. Degradation is often caused by the accumulation of strongly retained impurities at the column head.[11]

Standard Column Regeneration Protocol (for Polysaccharide CSPs in NP):

  • Warning: Always consult the manufacturer's specific instructions for your column. Using incompatible solvents can permanently damage the CSP.[11]

  • Disconnect the column from the detector.

  • Flush with 100% Isopropanol for 30-40 column volumes.

  • If performance is not restored, a stronger solvent like Tetrahydrofuran (THF) or Methyl t-Butyl Ether (MTBE) may be used for immobilized (covalently bonded) CSPs. Do not use these solvents on coated CSPs. [11]

  • Flush again with 100% Isopropanol.

  • Re-equilibrate the column with your mobile phase for at least one hour before use.

Q6: How critical is the water content in a normal phase system?

Extremely critical. In normal phase chromatography, trace amounts of water in your solvents can deactivate the stationary phase, leading to drastic changes in retention and selectivity. Use only fresh, high-purity, HPLC-grade solvents and keep bottles tightly sealed.

References
  • Nishioka, R., Harada, S., & Umehara, K. (n.d.). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. [Link]

  • Pirkle, W. H., & Welch, C. J. (1984). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Lee, J., et al. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Lee, W. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. [Link]

  • Meričko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Phenomenex. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex. [Link]

  • ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. ResearchGate. [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [Link]

  • Regalado, E. L. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Hage, D. S. (2004). Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. Journal of Chromatography B. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ijprajournal.com. [Link]

  • JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW. Jetir.Org. [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. bgb-shop.com. [Link]

Sources

Technical Support Center: Stability & Handling of Cyclopentyl-(1-phenyl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the stability profile of Cyclopentyl-(1-phenyl-ethyl)-amine , a secondary amine frequently used as a chiral intermediate in pharmaceutical synthesis.

This molecule presents a "dual-threat" stability profile due to its specific structural motifs:

  • Oxidative Instability: The benzylic hydrogen (adjacent to the nitrogen) is susceptible to radical abstraction, leading to imine formation and subsequent hydrolysis.

  • Stereochemical Lability: If you are using the chiral form (e.g., (R)- or (S)-configuration), the benzylic proton is acidic enough to allow racemization under thermal stress or in the presence of strong bases/acids.

Module 1: Thermal Oxidation (The "Yellowing" Phenomenon)

User Issue: "My clear oil has turned yellow/brown after leaving it on the benchtop overnight."

The Mechanism

The most common issue with benzylic amines is oxidative degradation . Even at ambient temperatures, atmospheric oxygen can abstract the benzylic proton (which is electronically activated by the adjacent aromatic ring and the nitrogen lone pair).

This process accelerates significantly above 40°C .

The Pathway:

  • Initiation: Thermal energy or light creates a carbon-centered radical at the benzylic position.

  • Propagation: Reaction with

    
     forms a peroxide species, which eliminates water to form an imine  (N-(1-phenylethylidene)cyclopentanamine).
    
  • Degradation: The imine is hydrolytically unstable. In the presence of trace moisture, it hydrolyzes into Acetophenone and Cyclopentylamine .

Visualizing the Degradation Pathway:

OxidationPathway Amine Cyclopentyl-(1-phenyl-ethyl)-amine (Colorless Liquid) Radical Benzylic Radical (Intermediate) Amine->Radical Heat/Light (-H•) Imine Imine Species (Yellow/Orange) Radical->Imine + O2 (-H2O) Hydrolysis Hydrolysis Products (Acetophenone + Cyclopentylamine) Imine->Hydrolysis + H2O (Trace Moisture)

Figure 1: Oxidative degradation pathway responsible for color change and impurity formation.

Troubleshooting & Protocol
SymptomDiagnosisCorrective Action
Slight Yellowing Early-stage imine formation (<1%).Purification: Pass through a short pad of neutral alumina or silica (eluting with Hexane/EtOAc) to remove polar imine/oxide impurities.
Deep Brown/Red Advanced oxidation + polymerization.Distillation: Vacuum distillation is required. Caution: Distill under high vacuum (<1 mbar) to keep pot temperature below 100°C.
Acetophenone Smell Hydrolysis has occurred.Irreversible: The amine has degraded. Distill to recover remaining amine, but yield will be compromised.

Module 2: Stereochemical Integrity (Racemization)

User Issue: "My enantiomeric excess (ee) dropped from 99% to 92% after heating the reaction."

The Mechanism

The benzylic proton is not only susceptible to oxidation but also to deprotonation . If the molecule is heated in the presence of a base (or even its own basic nitrogen acting on a neighbor), the chiral center can transiently planarize (forming an achiral enamine-like transition state), leading to racemization.

Critical Thresholds:

  • < 60°C: Generally stereochemically stable in neutral solvents.

  • > 80°C: Risk of slow thermal racemization increases.

  • > 100°C (with base): Rapid racemization likely.

Protocol: Monitoring Optical Purity

To validate stability during your process, you must establish a Chiral HPLC method. Do not rely on optical rotation (


) alone, as impurities (like the imine) can skew the reading.

Recommended Method Parameters:

  • Column: Chiralpak IA or AD-H (Amylose-based columns work well for benzylic amines).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA). Note: DEA is crucial to sharpen the peak of the secondary amine.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (detects the phenyl ring).

Module 3: Storage & Stabilization Strategy

User Issue: "How do I store this for 6+ months without degradation?"

The free base (liquid) is inherently unstable over long periods. The most robust solution is to convert the amine into its Hydrochloride (HCl) salt . The salt protonates the nitrogen, removing the lone pair's ability to facilitate benzylic oxidation and shutting down the racemization pathway.

Comparative Stability Data
ParameterFree Base (Liquid)Hydrochloride Salt (Solid)
Physical State Colorless to Yellow OilWhite Crystalline Solid
Oxidation Risk High (needs Inert Gas)Negligible (Air Stable)
Hygroscopicity LowModerate (Keep Desiccated)
Storage Temp 2°C – 8°CRoom Temp (20°C – 25°C)
Shelf Life ~3-6 Months> 2 Years
Protocol: Salt Formation (Stabilization)
  • Dissolve: Dissolve 10g of Cyclopentyl-(1-phenyl-ethyl)-amine in 50 mL of dry Diethyl Ether or MTBE.

  • Acidify: Cool to 0°C. Slowly add 1.1 equivalents of 2M HCl in Diethyl Ether (or Dioxane) under stirring.

  • Precipitate: The white solid salt will precipitate immediately.

  • Isolate: Filter under nitrogen (to avoid moisture absorption), wash with cold ether, and dry under vacuum.

Troubleshooting Logic Tree

Use this flow to diagnose issues with your current batch.

Troubleshooting Start Start: Inspect Sample ColorCheck Is the sample yellow? Start->ColorCheck SmellCheck Does it smell sweet/floral (like Acetophenone)? ColorCheck->SmellCheck Yes EECheck Check ee% via HPLC ColorCheck->EECheck No (Colorless) Oxidation Issue: Mild Oxidation. Action: Silica filtration. SmellCheck->Oxidation No Hydrolysis Issue: Hydrolysis. Action: Distill or Discard. SmellCheck->Hydrolysis Yes Racemization Issue: Racemization. Action: Check process temp/pH. EECheck->Racemization ee% Low Good Sample OK. Store at 4°C under Argon. EECheck->Good ee% High

Figure 2: Diagnostic logic for assessing sample quality.

References

  • Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.[2] (General reference for stability and synthesis of chiral amines).

  • Matassini, C., et al. (2021).[3] "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2."[4] The Journal of Organic Chemistry, 86(19), 13455–13464. (Demonstrates the oxidative susceptibility of benzylic secondary amines).

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: Cyclopentyl-(1-phenyl-ethyl)-amine. (Standard safety and storage data).

  • Igawa, K., et al. (2021).[1] "Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System." The Journal of Organic Chemistry, 86(14), 9651-9657.[1] (Discusses racemization kinetics of chiral amines at elevated temperatures).

Sources

Technical Support Center: Optimizing Catalysis with Cyclopentyl-(1-phenyl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CPEA-CAT-OPT-001 Status: Active Support Guide Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

Cyclopentyl-(1-phenyl-ethyl)-amine (CPEA) presents a unique set of challenges in transition metal catalysis. As a bulky, chiral secondary amine, it acts not only as a substrate but also as a potent ligand. Its steric bulk (cyclopentyl +


-methylbenzyl) can impede approach to the metal center, while its nitrogen lone pair remains sufficiently nucleophilic to compete with phosphine ligands or block active sites on heterogeneous surfaces.

This guide addresses catalyst poisoning and deactivation mechanisms specific to CPEA in two primary contexts: Reductive Amination/Hydrogenation and Buchwald-Hartwig Cross-Coupling .

Module 1: Diagnostic Workflow (The Triage)

Before altering reaction parameters, you must distinguish between catalyst poisoning (chemical deactivation) and kinetic inhibition (steric/electronic slowing).

Step 1: The "Spike" Test

If your reaction stalls at 40-60% conversion, perform this test:

  • Take an aliquot of the stalled reaction.

  • Add a fresh standard substrate known to react easily (e.g., styrene for hydrogenation, or morpholine for coupling).

  • Monitor for 30 minutes.

    • Result A (No Reaction): The catalyst is poisoned (irreversibly bound by impurities or product). Go to Module 2.

    • Result B (Standard Reacts): The catalyst is active, but CPEA is kinetically inhibiting the cycle (steric bulk or competitive binding). Go to Module 3.

Step 2: Visual Inspection (Heterogeneous Catalysts)
  • Observation: Catalyst turns from black to grey/white or clumps significantly.

  • Diagnosis: Metal leaching or agglomeration (sintering), often caused by amine-induced Ostwald ripening.

Diagnostic Logic Flow

DiagnosisFlow Start Reaction Stalled/Low Yield SpikeTest Perform 'Spike' Test (Add Standard Substrate) Start->SpikeTest Result Did Standard React? SpikeTest->Result Poisoned No Reaction: Catalyst Poisoning Result->Poisoned No Kinetic Standard Reacts: Kinetic Inhibition Result->Kinetic Yes CheckImpurity Check Impurities: Sulfur, Halides, N-Heterocycles Poisoned->CheckImpurity CheckLigand Check Ligand/Sterics: Amine binding to Metal Kinetic->CheckLigand

Caption: Decision tree to distinguish between irreversible catalyst poisoning and reversible kinetic inhibition.

Module 2: Pre-treatment & Purification (The "Cleanse")

Impurity profiling is critical. Secondary amines synthesized via reductive amination often contain trace halides or sulfur (if thio-modifiers were used) that are fatal to Pd/Pt catalysts.

Protocol: Acid-Base "Wash" for Poison Removal

This method removes neutral organic poisons (sulfur species, non-basic heterocycles) that co-elute with the amine.

  • Dissolution: Dissolve crude CPEA in MTBE or Toluene (avoid DCM if using Pd later; traces of DCM can poison Pd via oxidative addition).

  • Protonation: Extract with 1M H₂SO₄ (preferred over HCl to avoid chloride poisoning). The amine moves to the aqueous phase as the sulfate salt.

  • Wash: Wash the aqueous acidic layer 3x with MTBE. Discard organics containing non-basic poisons.

  • Liberation: Basify the aqueous layer to pH >12 with NaOH or KOH .

  • Extraction: Extract back into Toluene/MTBE. Dry over Na₂SO₄ (avoid MgSO₄ if Lewis acidity is a concern for downstream steps).

  • Polishing: Treat the organic solution with activated carbon (e.g., Darco G-60) for 1 hour, then filter through Celite.

Why this works: Many catalyst poisons (thioethers, heavy metals) are neutral or weakly basic and will remain in the organic wash during step 3 [1].

Module 3: Reaction Optimization (The "Fix")

Scenario A: Heterogeneous Hydrogenation / Reductive Amination

Issue: The amine product (CPEA) binds to the metal surface (Pd/C, Pt/C), blocking H₂ adsorption.

Troubleshooting Table:

ParameterRecommendationScientific Rationale
Catalyst Pd(OH)₂/C (Pearlman's) or 5% Pt/C Pd(OH)₂ is more resistant to amine poisoning than Pd(0). Pt is less oxophilic and often handles bulky amines better [2].
Solvent MeOH or EtOH with Acetic Acid (1-5 eq) Protonating the amine product (

) prevents the lone pair from binding to the metal surface [3].
Pressure > 5 bar (75 psi) Higher H₂ pressure increases surface coverage of hydrogen, competing effectively with the amine for active sites.
Additives Boc₂O (in situ protection)If the amine is the product, trapping it immediately as a carbamate (Boc-CPEA) prevents poisoning entirely [4].
Scenario B: Buchwald-Hartwig Cross-Coupling

Issue: CPEA is bulky. It struggles to undergo transmetalation and can displace ligands, forming inactive [L-Pd-Amine] complexes.

Recommended System:

  • Pre-catalyst: Use Pd-precatalysts (e.g., BrettPhos Pd G4) rather than Pd(OAc)₂ + Ligand. This ensures the active L-Pd(0) species forms immediately without being trapped by the amine [5].

  • Ligand Selection:

    • Primary Choice: BrettPhos or RuPhos . These bulky, electron-rich dialkylbiaryl phosphines create a protective pocket that favors reductive elimination of the bulky amine product.

    • Avoid: BINAP or DPPF (often too crowded for this specific bulky amine).

  • Base: NaOtBu or LHMDS . Strong bases facilitate the deprotonation of the secondary amine, which is often the rate-determining step for bulky substrates.

Mechanism of Stabilization:

CouplingMech cluster_poison Deactivation Pathway Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Steric Clash) OxAdd->Coord CPEA Dead Inactive [Pd(Amine)2] OxAdd->Dead Excess Amine No Steric Bulk Ligand Deprot Deprotonation (Pd-N-Ar) Coord->Deprot Base (NaOtBu) Prod Reductive Elimination (Product) Deprot->Prod Prod->Pd0

Caption: The catalytic cycle showing where bulky ligands (BrettPhos) prevent the formation of inactive Pd-amine complexes.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my hydrogenation work for 1 hour and then stop? A: This is classic product inhibition . As the concentration of CPEA increases, it competes with the starting material for the catalyst surface.

  • Fix: Add 1.0 equivalent of HCl or Acetic Acid to the reaction mixture. This keeps the amine protonated (ammonium salt), which cannot bind to the metal surface [3].

Q2: Can I use Raney Nickel instead of expensive Pd/Pt? A: Yes, but Raney Nickel is highly susceptible to poisoning by the sulfur often found in the rubber septa or low-grade solvents.

  • Fix: Pre-wash the Raney Ni with water/methanol thoroughly. Ensure "Grade A" solvents. Note that Raney Ni requires higher temperatures (60-80°C) for bulky amines like CPEA.

Q3: I see a black precipitate in my Buchwald coupling. Is this bad? A: Yes, this is Pd-black . It means your ligand has dissociated, and the Pd(0) has aggregated.

  • Fix: Your amine might be displacing the ligand. Switch to a ligand with stronger binding affinity (e.g., Xantphos or BrettPhos ) or lower the reaction temperature slightly to stabilize the complex.

Q4: Does the stereochemistry (chiral center) affect the poisoning? A: Indirectly. The chiral center adds steric bulk near the nitrogen. While this makes the amine a weaker poison than a linear amine (less accessible lone pair), it also makes it a slower substrate. This slowness gives trace impurities more time to poison the catalyst irreversibly [6].

References

  • Catalyst Poisoning and Purification

    • Source: BenchChem.[1] "Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." (2025).

  • Catalyst Selection for Amines

    • Source: Organic Chemistry Portal.[2] "Hydrogenation of Imines and Amines."

  • Acid Additives in Hydrogenation

    • Source: ScienceDirect / Elsevier. "Poisoning and deactivation of palladium catalysts." Journal of Molecular Catalysis A: Chemical (2001).[3]

  • In-Situ Protection Strategy

    • Source: ResearchGate.
  • Buchwald-Hartwig Ligand Design

    • Source: Wikipedia / Buchwald Lab.
  • Steric Effects in Amine Catalysis

    • Source: NIH / PubMed.

Sources

Validation & Comparative

Comparative Guide: Reactivity Profile of Cyclopentyl-(1-phenyl-ethyl)-amine vs. Benzylamine

[1]

Executive Summary

This guide provides a technical comparison between Benzylamine (a primary, unhindered benzylic amine) and Cyclopentyl-(1-phenyl-ethyl)-amine (CPEA; a secondary, sterically hindered chiral amine).[1]

For drug development professionals, the distinction is critical: Benzylamine acts as a high-velocity nucleophile prone to over-alkylation and rapid hydrogenolytic cleavage.[1] In contrast, CPEA exhibits controlled nucleophilicity due to significant steric bulk, offering superior selectivity in alkylation reactions and resistance to mild hydrogenolysis conditions. This resistance allows the (1-phenyl-ethyl) moiety to function as a robust, orthogonal protecting group or chiral auxiliary where simple benzyl groups would fail.[1]

Part 1: Physicochemical & Structural Analysis[1]

The reactivity difference is governed fundamentally by the steric environment of the nitrogen lone pair.

Structural Comparison Table
FeatureBenzylamine Cyclopentyl-(1-phenyl-ethyl)-amine (CPEA)
Structure


Class Primary Amine (

)
Secondary Amine (

)
Steric Profile Unhindered; Open "Cone of Attack"Highly Hindered;

-branching + Cycloalkyl ring
Chirality AchiralChiral (typically resolved from

-methylbenzylamine)
Basicity (

)
~9.34 (Conjugate acid)~9.9 – 10.5 (Predicted; higher due to inductive +I effects)
Nucleophilicity High (

)
Low (

); Kinetically suppressed
Steric Accessibility Visualization

The following diagram illustrates the steric congestion around the nitrogen center. In CPEA, the nitrogen is flanked by a cyclopentyl ring and the

StericComparisoncluster_0Benzylamine (Unhindered)cluster_1CPEA (Hindered)BABenzylamine(Primary N)E1ElectrophileBA->E1Fast Attack(Low Barrier)CPEACPEA(Secondary N)+Cyclopentyl+Alpha-MethylE2ElectrophileCPEA->E2Slow Attack(Steric Clash)

Caption: Comparative approach vectors. Benzylamine permits rapid electrophilic attack, while CPEA presents a restricted steric cone, slowing kinetics.[1]

Part 2: Nucleophilic Reactivity (Alkylation & Acylation)[1]

Alkylation ( Pathways)
  • Benzylamine: Reacts rapidly with alkyl halides. A major drawback is poly-alkylation .[1] Because the secondary amine product (N-alkylbenzylamine) is often more nucleophilic than the starting material (due to inductive donation), the reaction is difficult to stop at the mono-alkylated stage without using a large excess of amine.[1]

  • CPEA: Reacts slowly. The steric bulk of the cyclopentyl group and the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -methyl group creates a "kinetic brake." This is advantageous for chemoselectivity ; CPEA is unlikely to undergo quaternary ammonium salt formation under standard conditions, stopping cleanly at the tertiary amine stage.
    
Acylation (Amide Coupling)

In competitive acylation experiments (e.g., with benzoyl chloride), Benzylamine will consume the electrophile almost exclusively if present in a 1:1 ratio with CPEA.[1]

  • Mechanism: The transition state for amide formation requires a tetrahedral intermediate. The bulky substituents on CPEA destabilize this crowded intermediate, raising the activation energy (

    
    ).
    
Pathway Diagram: Reactivity Divergence

ReactivityPathwaysStartAmine SubstrateBn_NodeBenzylamineStart->Bn_NodeCPEA_NodeCPEA(Hindered)Start->CPEA_NodeReagentReagent: R-X (Alkyl Halide)or R-COCl (Acyl Chloride)Bn_Prod1Mono-AlkylatedProductBn_Node->Bn_Prod1Fast (k1)Bn_Prod2Over-Alkylated(Quaternary Salt)Bn_Prod1->Bn_Prod2Rapid Side Rxn(k2 >= k1)CPEA_Prod1Tertiary Amine(Clean Product)CPEA_Node->CPEA_Prod1Slow/Controlled(k_obs << k1)

Caption: Kinetic divergence in alkylation. Benzylamine risks over-alkylation; CPEA favors controlled mono-functionalization.[1]

Part 3: Catalytic Hydrogenolysis (Deprotection)[1]

This is the most significant differentiation point for synthetic strategy.

Benzylamine (The Standard)[1]
  • Condition:

    
     (1 atm), 10% Pd/C, MeOH/EtOH.
    
  • Result: Rapid cleavage of the C-N bond to yield Toluene and Ammonia/Amine.

  • Utility: Standard protecting group, easily removed.

CPEA (The Resistant Scaffold)[1]
  • Condition: Standard hydrogenolysis (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , Pd/C) often fails or proceeds very slowly.
    
  • Reasoning:

    • Sterics: The cyclopentyl and methyl groups prevent the C-N bond from adsorbing flatly onto the Palladium surface.

    • Radical Stability vs. Access: While the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -methyl benzyl radical is stable, the catalyst surface accessibility is the rate-limiting step.
      
  • Utility: Acts as an orthogonal protecting group .[1] You can remove a simple benzyl ether or benzyl ester in the presence of the CPEA nitrogen without cleaving the amine.

  • Forcing Conditions: Removal usually requires high pressure (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     psi), elevated temperature (
    
    
    C), or stronger catalysts (Pearlman’s Catalyst,
    
    
    ).

Part 4: Experimental Protocols

Protocol A: Competitive Acylation (Nucleophilicity Assay)

Objective: To quantifiably demonstrate the nucleophilic rate difference between Benzylamine and CPEA.

  • Preparation: In a 50 mL round-bottom flask, dissolve Benzylamine (1.0 mmol) and CPEA (1.0 mmol) in dry Dichloromethane (DCM, 10 mL).

  • Base: Add Triethylamine (TEA, 1.1 mmol) as an HCl scavenger.

  • Addition: Cool to

    
    C. Add Benzoyl Chloride  (0.9 mmol, limiting reagent) dropwise over 5 minutes.
    
  • Reaction: Stir for 30 minutes at

    
    C.
    
  • Analysis: Quench with water. Extract organic layer. Analyze via GC-MS or

    
    H-NMR.
    
  • Expected Result:

    
     of the product will be N-benzylbenzamide. The CPEA will remain largely unreacted due to the kinetic advantage of the primary amine.
    
Protocol B: Differential Hydrogenolysis (Stability Assay)

Objective: To validate CPEA stability under conditions that cleave Benzylamine.

  • Substrate: Prepare a mixture of N-Benzyl-acetamide (Standard) and CPEA (Test).[1]

  • Catalyst: Suspend 10 wt% Pd/C (50 mg) in Methanol (10 mL).

  • Hydrogenation: Purge with

    
     gas (balloon pressure, ~1 atm) and stir vigorously at Room Temperature for 4 hours.
    
  • Filtration: Filter through Celite to remove catalyst.

  • Analysis:

    • Benzylamine Derivative: Will show significant conversion to Acetamide + Toluene.

    • CPEA: Will show

      
       recovery of starting material.[2]
      

References

  • PubChem. (n.d.).[3] Cyclopentyl-(1-phenyl-ethyl)-amine Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Brotzel, F., Chu, Y. C., & Mayr, H. (2007).[1] Nucleophilicities of primary and secondary amines in water. The Journal of Organic Chemistry, 72(10), 3679-3688.[1][4] [Link]

  • Hino, A., et al. (2015). Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst.[1][2][5] Hokkaido University Collection. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for differential benzyl deprotection rates).

A Comparative Guide to Reference Standards and Analytical Methodologies for Cyclopentyl-(1-phenyl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and forensic analysis, the accurate identification and quantification of novel psychoactive substances (NPS) are paramount. Cyclopentyl-(1-phenyl-ethyl)-amine, a substituted phenethylamine, represents a class of compounds for which robust analytical methods and reliable reference standards are crucial. This guide provides an in-depth comparison of analytical methodologies and discusses the landscape of reference standards for this compound, offering field-proven insights and detailed experimental protocols.

The Critical Role of Reference Standards in Analytical Integrity

The foundation of any quantitative or qualitative analysis is the reference standard. Its purity and accurate characterization directly impact the validity of the analytical results. For Cyclopentyl-(1-phenyl-ethyl)-amine, a commercially available Certified Reference Material (CRM) is not readily found in major catalogues. This necessitates a rigorous in-house characterization of a reference material.

Comparison of Reference Standard Types:

Standard TypeDescriptionAdvantagesDisadvantages
Certified Reference Material (CRM) A standard of the highest metrological quality, with certified values for purity and concentration, traceable to SI units.Highest level of accuracy and traceability; ideal for method validation and quantification.Not currently available for Cyclopentyl-(1-phenyl-ethyl)-amine.
Primary Reference Standard (In-house) A highly purified material, thoroughly characterized for its chemical identity and purity by a variety of analytical techniques.Can be produced when a CRM is unavailable; allows for research to proceed.Requires extensive in-house validation; lacks external certification and traceability.
Working/Secondary Standard A standard prepared in-house and qualified against a primary reference standard.Cost-effective for routine analysis.Purity and concentration are dependent on the quality of the primary standard.

Given the absence of a commercial CRM, the establishment of a well-characterized in-house primary reference standard is the only path forward for accurate quantitative analysis. The workflow for such a characterization is outlined below.

cluster_0 In-House Primary Standard Characterization Workflow Synthesis Synthesis of Cyclopentyl-(1-phenyl-ethyl)-amine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Identity Structural Confirmation (NMR, MS) Purification->Identity Purity Purity Assessment (GC-MS, HPLC, Titration) Identity->Purity Characterized_Standard Characterized In-House Primary Standard Purity->Characterized_Standard

Caption: Workflow for the in-house characterization of a primary reference standard.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is dictated by the objective of the analysis: identification, quantification, or structural elucidation. For Cyclopentyl-(1-phenyl-ethyl)-amine, a multi-technique approach is recommended.

Methodology Comparison Summary:

TechniquePrimary UseKey AdvantagesKey Limitations
GC-MS Identification & QuantificationHigh sensitivity and specificity; extensive spectral libraries for related compounds.May require derivatization for polar amines to improve peak shape and volatility.[1]
HPLC-UV/MS Quantification & PuritySuitable for non-volatile compounds; can be coupled with MS for identification.Amines may have poor UV absorbance, often necessitating derivatization.[2]
Chiral HPLC Enantiomeric SeparationResolves enantiomers, which is critical for stereospecific analysis.Requires specialized chiral columns and method development.[3][4][5]
NMR Structural ElucidationUnambiguous structure determination; provides information on all proton and carbon environments.Lower sensitivity compared to MS; requires a relatively pure sample.

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like substituted phenethylamines.[6][7]

Causality in Experimental Choices for GC-MS:

  • Derivatization: The secondary amine in Cyclopentyl-(1-phenyl-ethyl)-amine can lead to peak tailing on standard GC columns.[1] Derivatization, for instance with trifluoroacetic anhydride (TFAA), masks the active amine group, improving chromatographic performance and producing characteristic mass fragments.[8]

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides a good balance of retention and resolution for a wide range of analytes, including phenethylamine derivatives.[9]

Expected Mass Spectrum Fragmentation: The electron ionization (EI) mass spectrum of the underivatized Cyclopentyl-(1-phenyl-ethyl)-amine is expected to show a prominent fragment from the alpha-cleavage of the C-C bond next to the nitrogen atom, resulting in an iminium ion.

cluster_1 GC-MS Analysis Decision Tree Start Sample containing Cyclopentyl-(1-phenyl-ethyl)-amine Derivatization Derivatization needed? Start->Derivatization Yes Yes Derivatization->Yes Poor peak shape No No Derivatization->No Good peak shape GC_MS_Analysis GC-MS Analysis Yes->GC_MS_Analysis No->GC_MS_Analysis Data_Analysis Data Analysis (Library Search & Manual Interpretation) GC_MS_Analysis->Data_Analysis

Caption: Decision workflow for GC-MS analysis of Cyclopentyl-(1-phenyl-ethyl)-amine.

HPLC is a versatile technique for the purity assessment and quantification of Cyclopentyl-(1-phenyl-ethyl)-amine, especially when dealing with complex matrices or when the compound is not amenable to GC.

Causality in Experimental Choices for HPLC:

  • Reversed-Phase Chromatography: A C18 column is the workhorse for separating small organic molecules. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

  • Derivatization for UV/Fluorescence Detection: The phenyl group in Cyclopentyl-(1-phenyl-ethyl)-amine provides some UV absorbance, but for high sensitivity, derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed to attach a highly UV-absorbent or fluorescent tag.[1][2]

  • Chiral Separation: Cyclopentyl-(1-phenyl-ethyl)-amine possesses a chiral center. As enantiomers can have different pharmacological and toxicological profiles, their separation is often necessary. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs are commonly used for the separation of phenethylamine derivatives.[3][4][5]

NMR is the most powerful tool for the unambiguous structural elucidation of an in-house reference standard.

Expected ¹H NMR Signals for Cyclopentyl-(1-phenyl-ethyl)-amine:

  • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the phenyl group.

  • Benzylic Proton: A quartet adjacent to the chiral center.

  • Cyclopentyl Protons: A series of multiplets corresponding to the protons on the cyclopentyl ring.

  • Methyl Protons: A doublet corresponding to the methyl group.

  • Amine Proton: A broad singlet which may exchange with D₂O.

Experimental Protocols

The following protocols are provided as a starting point and would require optimization and validation for the specific application.

Protocol 1: GC-MS Analysis of Cyclopentyl-(1-phenyl-ethyl)-amine

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve the sample in methanol to a similar concentration.

  • Derivatization (Optional):

    • To 100 µL of the standard or sample solution, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or another suitable derivatizing agent.

    • Heat at 70°C for 30 minutes.

  • GC-MS Parameters:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: 40-500 amu.

Protocol 2: HPLC-UV Purity Assessment of Cyclopentyl-(1-phenyl-ethyl)-amine

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in mobile phase.

    • Prepare the sample at a similar concentration.

  • HPLC Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be necessary).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

Protocol 3: ¹H NMR for Structural Confirmation

  • Sample Preparation: Dissolve 5-10 mg of the purified reference standard in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field instrument.

    • Acquire a ¹³C NMR spectrum.

    • Consider 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment of all signals.

Conclusion

While a certified reference material for Cyclopentyl-(1-phenyl-ethyl)-amine is not currently available, a robust analytical framework can be established through the in-house characterization of a primary reference standard. A combination of chromatographic and spectroscopic techniques provides a self-validating system for the identification, quantification, and purity assessment of this compound. The methodologies and protocols outlined in this guide, based on established principles for the analysis of substituted phenethylamines, offer a solid foundation for researchers and professionals in the field. It is imperative that any developed method undergoes rigorous validation to ensure the generation of reliable and defensible data.

References

  • Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science. [Link]

  • Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. [Link]

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. Center for Forensic Science Research & Education. [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]

  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. PubMed. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

  • GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]

  • Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. [Link]

  • Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. National Library of Medicine. [Link]

  • Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu. [Link]

  • Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Redalyc. [Link]

  • Substituted phenethylamine. Wikipedia. [Link]

  • Separation of Phenethylamine, p-fluoro-, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • N-methylcyclopentylamine. SpectraBase. [Link]

  • Synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine to discover sigma(1) ligands. PubMed. [Link]

  • N-Alkylation of Phenethylamine and Tryptamine. ResearchGate. [Link]

  • N-Alkylation of phenethylamine and tryptamine. PubMed. [Link]

  • Cyclopentyl-(1-phenyl-ethyl)-amine. PubChem. [Link]

  • N-cyclopentyl-N-methyl-benzamide. PubChem. [Link]

  • alpha.-Methylbenzylamine. NIST WebBook. [Link]

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Safety Operating Guide

Personal protective equipment for handling Cyclopentyl-(1-phenyl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Handle Cyclopentyl-(1-phenyl-ethyl)-amine (CAS: 626213-92-1 / 115662-09-0) as a Corrosive and Irritant substance.

This secondary amine presents a dual-threat profile: chemical burns to mucous membranes (eyes/lungs) and systemic toxicity via cutaneous absorption due to its lipophilic benzyl/cyclopentyl structure. Standard lab safety glasses are insufficient .

Critical PPE Directive:

  • Eyes: Chemical Splash Goggles (Indirect Vented) are mandatory.

  • Skin: Double-gloving strategy (Laminate/PE inner + Nitrile outer) required for transfers >10 mL.

  • Engineering: All open-vessel manipulations must occur within a certified chemical fume hood.

Chemical Hazard Intelligence (Risk Assessment)

To select the correct PPE, we must understand the molecular behavior of the target.

PropertyValueSafety Implication
Molecular Weight 189.30 g/mol Moderate volatility; vapors can accumulate in headspace.
Basicity (pKa) ~9.95 (Predicted)Highly alkaline; causes rapid saponification of skin lipids (chemical burns).
Lipophilicity (LogP) ~2.8 - 3.5High skin permeability. The phenyl and cyclopentyl rings facilitate rapid transit across the dermal barrier.
Physical State Liquid (Oil)High risk of splash and spread; difficult to remove from porous surfaces.

GHS Hazard Classification:

  • H318: Causes serious eye damage (Category 1).[1]

  • H315: Causes skin irritation (Category 2).[1][2]

  • H302: Harmful if swallowed (Category 4).[1][3]

  • H335: May cause respiratory irritation (Category 3).

Personal Protective Equipment (PPE) Architecture

Rationale: This protocol uses a "Self-Validating" defense in depth. If one barrier fails, a secondary backup prevents exposure.

A. Hand Protection (The "Breakthrough" Logic)

Standard Nitrile is NOT enough for prolonged contact. Secondary amines can permeate thin nitrile (<4 mil) in minutes.

  • Protocol: Double-Gloving System

    • Inner Layer: Low-Density Polyethylene (LDPE) or Silver Shield® (Laminate) liner. Why: Broad chemical resistance to amines.

    • Outer Layer: 5-8 mil Nitrile (Extended Cuff). Why: Mechanical strength and grip; protects the inner liner from tears.

  • Validation Check: Inspect outer glove for rippling or stiffness every 15 minutes. Change immediately upon splash.[4]

B. Eye & Face Protection[1][6][7]
  • Requirement: Indirect Vented Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Contraindication: Do NOT use safety glasses. Vapors and splashes can bypass the side shields.

  • High-Volume Handling (>100 mL): Add a Face Shield over goggles to protect the neck and chin from corrosive splashes.

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) .

    • Note: Standard organic vapor cartridges may desorb amines; ensure the cartridge is rated for amines/ammonia.

D. Body Protection
  • Standard: 100% Cotton Lab Coat (Polyester melts on skin if a fire occurs).

  • Enhanced: Chemical-resistant apron (Butyl or Neoprene) for bulk transfers.

Operational Workflow & Logic

This diagram outlines the decision-making process for handling this amine, ensuring safety checks are integrated into the workflow.

G Start START: Risk Assessment VolCheck Volume > 10 mL? Start->VolCheck StandardPPE Standard PPE: Nitrile (Double) + Goggles + Lab Coat VolCheck->StandardPPE No EnhancedPPE Enhanced PPE: Laminate Liner + Face Shield + Apron VolCheck->EnhancedPPE Yes HoodCheck Fume Hood Functional? (Velocity > 80 fpm) StandardPPE->HoodCheck EnhancedPPE->HoodCheck HoodCheck->Start No (ABORT) Handling EXECUTE: Handling Protocol (Dropwise addition / Slow stir) HoodCheck->Handling Yes Spill Spill / Exposure? Handling->Spill Decon Decontamination: Neutralize (Dilute Citric Acid) -> Wash Spill->Decon Yes Waste Disposal: Segregated Organic Amine Waste Spill->Waste No Decon->Waste

Caption: Operational logic flow for Cyclopentyl-(1-phenyl-ethyl)-amine. Yellow diamonds represent critical "Stop/Go" safety decisions.

Handling & Decontamination Protocols

Step-by-Step Handling
  • Preparation: Verify fume hood airflow. Place a chemically resistant tray (polypropylene) in the hood to contain potential drips.

  • Weighing: Do not weigh outside the hood. Use a tared vial with a septum cap if possible to minimize vapor release.

  • Transfer: Use positive displacement pipettes or glass syringes. Avoid pouring; amines "creep" and drip down the side of glass bottles.

  • Quenching: If used in a reaction, quench residual amine with dilute acid (e.g., 1M HCl) before removing glassware from the hood.

Spill Response (The "Neutralize" Strategy)
  • Minor Spill (<5 mL):

    • Cover with absorbent pads.

    • Apply a neutralizing agent (e.g., dilute citric acid or commercially available amine neutralizer). Do not use strong acids (exothermic reaction).

    • Wipe up and place in a sealed bag.

  • Skin Contact:

    • IMMEDIATE: Flush with water for 15 minutes.

    • Do not use vinegar or acid on skin (heat generation can worsen the burn). Use water only.

Disposal Strategy
  • Waste Stream: Segregate as "Basic Organic Waste" .

  • Incompatibility: NEVER mix with oxidizing agents (peroxides, nitric acid) or acid chlorides in the waste container. Violent reaction or formation of toxic nitrosamines may occur.

  • Labeling: Clearly tag as "Contains Amines - Corrosive".

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 427071, N-(1-Phenylethyl)cyclopentanamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.